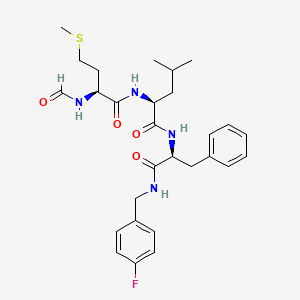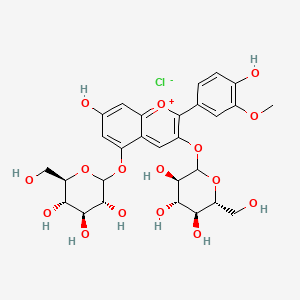
2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone is an organic compound that belongs to the class of trifluoromethyl ketones This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone typically involves the reaction of trifluoroacetophenone with an epoxide. One common method is the reaction of trifluoroacetophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the oxirane ring.
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone: Contains a pyridine ring instead of a phenyl group.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone: Contains a pyrrole ring instead of a phenyl group.
Uniqueness
2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone is unique due to the presence of both the trifluoromethyl group and the oxirane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H7F3O2 |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(3-phenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9(14)8-7(15-8)6-4-2-1-3-5-6/h1-5,7-8H |
Clave InChI |
MTKJNNOLLSCLCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)






![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)
![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)

